molecular formula C8H6FNOS B13693292 4-Fluoro-2-methoxyphenyl Isothiocyanate

4-Fluoro-2-methoxyphenyl Isothiocyanate

Cat. No.: B13693292
M. Wt: 183.20 g/mol
InChI Key: VZWAFLMOSXHWRF-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methoxyphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxyaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Temperature: Most reactions proceed at room temperature, although some may require heating.

Major Products

    Thiourea Derivatives: Reaction with amines forms thiourea derivatives, which are useful intermediates in organic synthesis.

    Isothiocyanate Adducts: Addition reactions with alcohols or thiols result in the formation of isothiocyanate adducts.

Scientific Research Applications

4-Fluoro-2-methoxyphenyl Isothiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme inhibition and protein labeling.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s isothiocyanate group is highly reactive, allowing it to form stable adducts with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Isothiocyanate: Similar in structure but lacks the fluorine atom.

    4-Fluorophenyl Isothiocyanate: Similar but lacks the methoxy group.

    2-Methoxyphenyl Isocyanate: Contains an isocyanate group instead of an isothiocyanate group.

Uniqueness

4-Fluoro-2-methoxyphenyl Isothiocyanate is unique due to the presence of both the fluorine and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its potential as a versatile reagent in organic synthesis and its effectiveness in biological applications.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-fluoro-1-isothiocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6FNOS/c1-11-8-4-6(9)2-3-7(8)10-5-12/h2-4H,1H3

InChI Key

VZWAFLMOSXHWRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)N=C=S

Origin of Product

United States

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